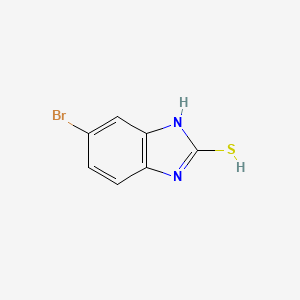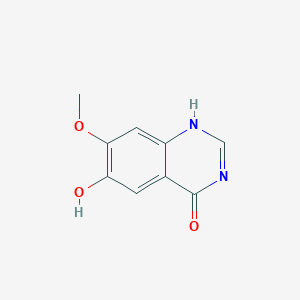![molecular formula C12H17N5O4 B7805179 2-amino-9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-3H-purin-6-one;hydrate](/img/structure/B7805179.png)
2-amino-9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-3H-purin-6-one;hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-3H-purin-6-one;hydrate, also known as Entecavir monohydrate, is a chemical compound with the molecular formula C12H15N5O3·H2O. It is primarily used as an antiviral medication for the treatment of chronic hepatitis B virus (HBV) infection. Entecavir monohydrate works by inhibiting the reverse transcriptase enzyme, which is essential for the replication of HBV .
Preparation Methods
Synthetic Routes and Reaction Conditions: Entecavir monohydrate is synthesized through a multi-step process involving the cyclization of a guanine derivative. The key steps include:
Formation of the cyclopentyl intermediate: This involves the reaction of a guanine derivative with a cyclopentyl precursor under controlled conditions.
Hydroxylation: The intermediate undergoes hydroxylation to introduce hydroxyl groups at specific positions.
Industrial Production Methods: Industrial production of Entecavir monohydrate follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis: Large quantities of the starting materials are reacted under optimized conditions to maximize yield.
Purification: The crude product is subjected to multiple purification steps, including recrystallization and chromatography, to achieve the desired purity.
Quality control: The final product undergoes rigorous quality control tests to ensure compliance with pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions: Entecavir monohydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce new functional groups or replace existing ones.
Common Reagents and Conditions:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce new functional groups .
Scientific Research Applications
Entecavir monohydrate has a wide range of scientific research applications, including:
Chemistry: It is used as a reference compound in analytical chemistry for the development of new analytical methods.
Biology: Entecavir monohydrate is studied for its antiviral properties and its effects on viral replication.
Medicine: It is extensively used in clinical research for the treatment of chronic hepatitis B virus infection.
Industry: The compound is used in the pharmaceutical industry for the production of antiviral medications.
Mechanism of Action
Entecavir monohydrate exerts its antiviral effects by inhibiting the reverse transcriptase enzyme of the hepatitis B virus. This enzyme is crucial for the replication of the virus. By inhibiting this enzyme, Entecavir monohydrate prevents the virus from multiplying and reduces the viral load in the body. The molecular targets involved include the viral DNA polymerase and the reverse transcriptase enzyme .
Comparison with Similar Compounds
Lamivudine: Another antiviral medication used for the treatment of hepatitis B virus infection.
Tenofovir: A nucleotide reverse transcriptase inhibitor used for the treatment of hepatitis B and HIV infections.
Adefovir: An antiviral medication used to treat hepatitis B virus infection.
Comparison: Entecavir monohydrate is unique in its high potency and low resistance profile compared to other antiviral medications. It has a higher barrier to resistance, making it a preferred choice for long-term treatment of chronic hepatitis B virus infection .
Properties
IUPAC Name |
2-amino-9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-3H-purin-6-one;hydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O3.H2O/c1-5-6(3-18)8(19)2-7(5)17-4-14-9-10(17)15-12(13)16-11(9)20;/h4,6-8,18-19H,1-3H2,(H3,13,15,16,20);1H2/t6-,7-,8-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXPVEXCTPGULBZ-WQYNNSOESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1C(CC(C1CO)O)N2C=NC3=C2NC(=NC3=O)N.O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C1[C@H](C[C@@H]([C@H]1CO)O)N2C=NC3=C2NC(=NC3=O)N.O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Benzo[c][2,1]benzoxaphosphinine 6-oxide](/img/structure/B7805137.png)


![(R)-2-tert-Butyl 3-methyl 3,4-dihydro-1H-pyrido[3,4-b]indole-2,3(9H)-dicarboxylate](/img/structure/B7805162.png)




